molecular formula C17H21FN2O6S B5150640 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid

1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid

Numéro de catalogue B5150640
Poids moléculaire: 400.4 g/mol
Clé InChI: QQCJOTLSTHTHIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FMPAC is a small molecule that was first synthesized by researchers at Merck in 2003. Since then, it has been extensively studied for its potential applications in the development of new drugs for the treatment of diabetes, obesity, and other metabolic disorders. FMPAC is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, FMPAC can enhance insulin sensitivity and improve glucose uptake in the body.

Mécanisme D'action

FMPAC inhibits PTP1B by binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway and the subsequent enhancement of glucose uptake in the body.
Biochemical and Physiological Effects:
FMPAC has been shown to enhance insulin sensitivity and improve glucose uptake in vitro and in vivo. Moreover, FMPAC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

FMPAC is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, FMPAC has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on FMPAC, including the development of new analogs with improved solubility and potency, the identification of new targets for FMPAC, and the evaluation of the safety and efficacy of FMPAC in clinical trials. Moreover, FMPAC can be used as a tool for studying the role of PTP1B in other physiological processes, such as cancer and inflammation.

Méthodes De Synthèse

The synthesis of FMPAC involves several steps, including the preparation of the key intermediate, 2-fluoro-5-nitrobenzoyl chloride, and the coupling of this intermediate with piperidinecarboxylic acid. The final step involves the addition of morpholine and sulfonamide to form the morpholinylsulfonyl group. The overall yield of FMPAC synthesis is approximately 20%.

Applications De Recherche Scientifique

FMPAC has been extensively studied for its potential applications in the development of new drugs for the treatment of diabetes, obesity, and other metabolic disorders. Several studies have shown that FMPAC can enhance insulin sensitivity and improve glucose uptake in vitro and in vivo. Moreover, FMPAC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

Propriétés

IUPAC Name

1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O6S/c18-15-2-1-13(27(24,25)20-7-9-26-10-8-20)11-14(15)16(21)19-5-3-12(4-6-19)17(22)23/h1-2,11-12H,3-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJOTLSTHTHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.